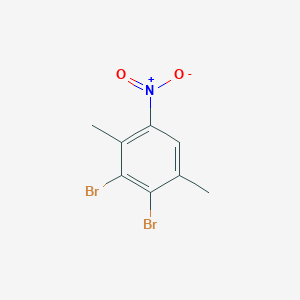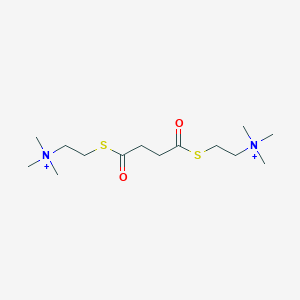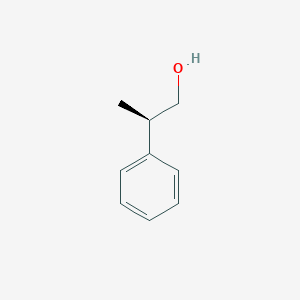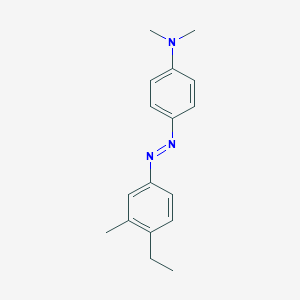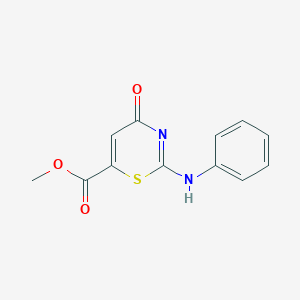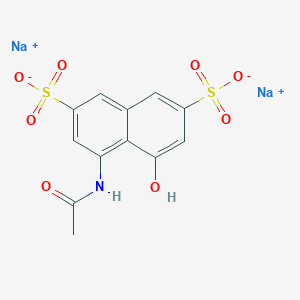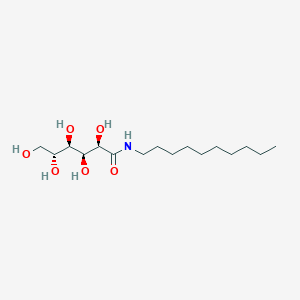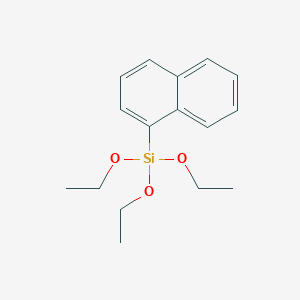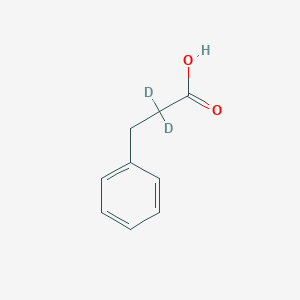
3-苯丙酸-2,2-D2
描述
Hydrocinnamic-2,2-D2 acid, also known as 3-phenylpropanoic-2,2-d2 acid, is a deuterated derivative of hydrocinnamic acid. This compound is characterized by the presence of two deuterium atoms at the alpha position, which makes it useful in various scientific applications, particularly in isotopic labeling studies. The molecular formula of Hydrocinnamic-2,2-D2 acid is C9H8D2O2, and it has a molecular weight of 152.19 g/mol .
科学研究应用
Hydrocinnamic-2,2-D2 acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in pharmacokinetic studies.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals .
作用机制
Target of Action
Hydrocinnamic-2,2-D2 acid, a derivative of hydroxycinnamic acid, is involved in various biochemical processes. It is known to interact with Palladium (II) catalysts in the process of ortho-C–H acetoxylation . This reaction is significant in many biologically active molecules .
Mode of Action
The mode of action of Hydrocinnamic-2,2-D2 acid is primarily through its interaction with its targets. For instance, it assists in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids . This reaction is crucial in the formation of many biologically active molecules .
Biochemical Pathways
Hydrocinnamic-2,2-D2 acid is part of the phenylpropanoid pathway , which is essential for the biosynthesis of a wide range of compounds . It is involved in the biocatalytic conversion of hydroxycinnamic acids like ferulic, caffeic, and p-coumaric acid into high-value molecules . These compounds play a pivotal role in plant-pathogen interactions .
Pharmacokinetics
The pharmacokinetics of Hydrocinnamic-2,2-D2 acid, like other hydroxycinnamic acids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, hydroxycinnamic acids have low bioavailability due to their low release from proteins, which decreases the availability of their free forms for absorption .
Result of Action
The result of Hydrocinnamic-2,2-D2 acid’s action can be seen in its involvement in various biochemical reactions. For instance, it plays a role in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids, contributing to the formation of many biologically active molecules .
生化分析
Biochemical Properties
Hydroxycinnamic acids, from which Hydrocinnamic-2,2-D2 acid is derived, are known to interact with various enzymes, proteins, and other biomolecules . They are involved in various biochemical reactions, including those related to plant growth and development .
Cellular Effects
Hydroxycinnamic acids have been found to have antimicrobial capacity and are known to play a role in plant defense against microbiological threats . They also have antioxidant properties and can protect against diseases associated with oxidative stress and genotoxicity .
Molecular Mechanism
Hydroxycinnamic acids are known to undergo enzymatic decarboxylation and reduction when metabolized by gut microbiota . This suggests that Hydrocinnamic-2,2-D2 acid may also undergo similar transformations.
Metabolic Pathways
Hydrocinnamic-2,2-D2 acid is likely involved in the phenylalanine and tyrosine pathway, given that it is a derivative of hydroxycinnamic acid . Hydroxycinnamic acids are metabolized by gut microbiota, undergoing enzymatic decarboxylation and reduction .
准备方法
Synthetic Routes and Reaction Conditions: Hydrocinnamic-2,2-D2 acid can be synthesized through the hydrogenation of cinnamic acid using deuterium gas. The reaction typically involves the use of a palladium catalyst supported on activated carbon. The reaction is carried out in a stirred tank reactor at 25°C and 10 millibars of pressure. The mixture of cinnamic acid, ethanol, and the catalyst is added to the reactor, and hydrogen uptake is measured to confirm the conversion .
Industrial Production Methods: Industrial production of Hydrocinnamic-2,2-D2 acid follows similar synthetic routes but on a larger scale. The choice of activated carbon support and the preparation method significantly impact the catalyst activity and conversion efficiency. Industrial methods may also involve the use of proprietary catalysts and optimized reaction conditions to achieve higher yields and purity .
化学反应分析
Types of Reactions: Hydrocinnamic-2,2-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to form 3-phenylpropanol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Phenylacetic acid.
Reduction: 3-phenylpropanol.
Substitution: Various substituted phenylpropanoic acids depending on the substituent introduced
相似化合物的比较
Hydrocinnamic-2,2-D2 acid is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylpropanoic acid: A non-deuterated analog with similar chemical properties but without the isotopic labeling benefits.
Cinnamic acid: The precursor to hydrocinnamic acid, which contains a double bond that can be hydrogenated to form hydrocinnamic acid.
Phenylacetic acid: An oxidation product of hydrocinnamic acid with different chemical properties and applications .
Hydrocinnamic-2,2-D2 acid’s uniqueness lies in its isotopic labeling, making it invaluable for specific scientific applications where tracing and metabolic stability are crucial.
属性
IUPAC Name |
2,2-dideuterio-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIGOLPHOKFCH-RJSZUWSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
